molecular formula C19H16O5 B2887636 methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate CAS No. 879912-99-9

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B2887636
CAS No.: 879912-99-9
M. Wt: 324.332
InChI Key: NMTSULOXUBKLDC-YVLHZVERSA-N
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Description

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a benzofuran-derived compound featuring a conjugated system with a (2Z)-benzylidene group, a ketone moiety, and an ester substituent. Such compounds are often studied for their structural diversity and applications in pharmaceuticals or materials science .

Properties

IUPAC Name

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)10-17-18(20)15-11-13(19(21)22-2)6-9-16(15)24-17/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTSULOXUBKLDC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione ()

  • Core Structure : Pyridinedione instead of benzofuran.
  • Substituents : 2-Fluoro-4-methoxybenzylidene and 4-methoxyphenyl groups.
  • Key Differences :
    • The pyridinedione core introduces additional hydrogen-bonding sites (keto groups) compared to the benzofuran’s single ketone.
    • Fluoro and methoxy substituents alter electron density: fluorine (electron-withdrawing) reduces aromatic ring reactivity, while methoxy (electron-donating) enhances it.

Compound B : [(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate ()

  • Core Structure : Dual benzofuran moieties.
  • Substituents : 2,4-Dimethoxyphenyl and 5-methoxy-2-phenylbenzofuran.
  • 2,4-Dimethoxy groups vs. 4-ethoxy: Steric bulk and electronic effects differ, affecting solubility and crystal packing.
  • Implications : Extended conjugation may improve photophysical properties for materials science applications .

Substituent Variations

Compound C : 2-[2-(4-Ethoxyphenyl)-5-methyl-1H-benzimidazol-1-yl]-N,N-diethyl-ethanamine ()

  • Core Structure : Benzimidazole instead of benzofuran.
  • Substituents: 4-Ethoxyphenyl and diethylaminoethyl groups.
  • Key Differences: Benzimidazole’s aromaticity and basicity contrast with benzofuran’s oxygen-containing heterocycle. The diethylaminoethyl side chain introduces protonation sites, enhancing water solubility.
  • Implications : Likely divergent biological activity; benzimidazoles are common in medicinal chemistry (e.g., antivirals) .

Compound D : Etofenprox ()

  • Core Structure : Diphenyl ether with ethoxyphenyl and methylpropoxy groups.
  • Substituents: 4-Ethoxyphenyl and phenoxybenzene.
  • Key Differences: Linear, non-cyclic structure vs. the fused benzofuran system.
  • Implications : Etofenprox’s flexibility and ethoxy group contribute to its pesticidal activity by enhancing membrane permeability .

Functional Group Analysis

Property Target Compound Compound A Compound B Compound C
Core Structure Benzofuran Pyridinedione Dual benzofuran Benzimidazole
Key Substituents 4-Ethoxyphenyl, ester 2-Fluoro-4-methoxy, methoxy 2,4-Dimethoxy, phenyl 4-Ethoxyphenyl, diethylamine
Hydrogen Bonding Ketone, ester Two ketones, methoxy Multiple ethers, esters Amine, benzimidazole N
Electron Effects Ethoxy (electron-donating) Fluoro (electron-withdrawing) Methoxy (electron-donating) Ethoxy (electron-donating)
Potential Applications Pharmaceuticals, materials Bioactive molecules Optoelectronics Pharmaceuticals

Structural and Crystallographic Insights

  • Target Compound : The (2Z)-configuration of the benzylidene group is critical for maintaining planarity and conjugation, as confirmed by crystallographic studies using tools like SHELXL .
  • Compound B : The dual benzofuran system likely exhibits unique crystal packing due to π-π stacking, as analyzed via the Cambridge Structural Database (CSD) .

Biological Activity

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16O6C_{19}H_{16}O_6 with a molecular weight of approximately 336.33 g/mol. The compound features a benzofuran core structure with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
PC3 (Prostate Cancer)12.8Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It effectively scavenges free radicals and reduces oxidative stress in cellular models. In vitro assays demonstrated that it significantly lowers malondialdehyde (MDA) levels while increasing glutathione (GSH) levels.

Assay Type Result
DPPH Scavenging72% inhibition at 100 µM
ABTS AssayIC50 = 25 µM

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.
  • Antioxidant Assessment : Research conducted by Zhang et al. highlighted the antioxidant potential of the compound using various assays including DPPH and ABTS. The results indicated that it could serve as a potential therapeutic agent against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest.
  • Antioxidant Mechanism : Modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.

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